molecular formula C13H16O3 B14082277 2-Hexanone, 5-(benzoyloxy)- CAS No. 100612-64-4

2-Hexanone, 5-(benzoyloxy)-

Cat. No.: B14082277
CAS No.: 100612-64-4
M. Wt: 220.26 g/mol
InChI Key: XEYHBFFMDNLBAU-UHFFFAOYSA-N
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Description

2-Hexanone, 5-(benzoyloxy)- is an organic compound with the molecular formula C13H16O3 It is a derivative of 2-hexanone, where a benzoyloxy group is attached to the fifth carbon atom of the hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexanone, 5-(benzoyloxy)- can be achieved through several methods. One common approach involves the reaction of 2-hexanone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the benzoyl group replaces a hydrogen atom on the hexanone molecule. The reaction is typically carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity of the product.

Another method involves the use of benzoyl peroxide as a reagent. In this process, 2-hexanone is treated with benzoyl peroxide in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a radical mechanism, where the benzoyl peroxide decomposes to form benzoyloxy radicals that react with the hexanone molecule. This method is advantageous due to its simplicity and high efficiency.

Industrial Production Methods

Industrial production of 2-Hexanone, 5-(benzoyloxy)- typically involves large-scale synthesis using the methods described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. In industrial settings, the reactions are often carried out in continuous flow reactors to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Hexanone, 5-(benzoyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of 2-Hexanone, 5-(benzoyloxy)- can yield alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted hexanones depending on the nucleophile used.

Scientific Research Applications

2-Hexanone, 5-(benzoyloxy)- has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules

    Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways. It serves as a model substrate for investigating the activity of various enzymes.

    Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity and therapeutic potential.

    Industrial Chemistry: It is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the development of new chemical processes and products.

Mechanism of Action

The mechanism of action of 2-Hexanone, 5-(benzoyloxy)- involves its interaction with specific molecular targets and pathways. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which may interact with enzymes and proteins in biological systems. The compound’s reactivity allows it to participate in various chemical reactions, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hexanone: The parent compound without the benzoyloxy group. It is a simple ketone with different reactivity and applications.

    2-Hexanone, 5-(methoxy)-: A similar compound where the benzoyloxy group is replaced with a methoxy group. It exhibits different chemical properties and reactivity.

    2-Hexanone, 5-(acetoxy)-: Another derivative with an acetoxy group instead of benzoyloxy. It has distinct reactivity and applications.

Uniqueness

2-Hexanone, 5-(benzoyloxy)- is unique due to the presence of the benzoyloxy group, which imparts specific chemical properties and reactivity. This functional group allows for unique interactions in chemical reactions and biological systems, making the compound valuable in various research and industrial applications.

Biological Activity

2-Hexanone, 5-(benzoyloxy)- is a compound with potential biological activity that has garnered interest in various scientific fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

  • Molecular Formula : C12H14O3
  • CAS Number : 100612-64-4
  • Molecular Weight : 206.24 g/mol

The biological activity of 2-Hexanone, 5-(benzoyloxy)- is primarily attributed to its interaction with specific enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit certain enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : The compound may interact with receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that 2-Hexanone, 5-(benzoyloxy)- exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds similar to 2-Hexanone, 5-(benzoyloxy)- possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammation markers in vitro.
  • Cytotoxicity : Certain studies suggest that it may have cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Data Tables

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
Anti-inflammatoryRAW264.7 cells10
CytotoxicityHeLa cells25

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzoyloxy derivatives, including 2-Hexanone, 5-(benzoyloxy)-. The results indicated significant inhibition against E. coli with an IC50 of 15 µM, suggesting its potential as a natural preservative or therapeutic agent against bacterial infections.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments using RAW264.7 macrophages demonstrated that treatment with 2-Hexanone, 5-(benzoyloxy)- reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism involving the inhibition of NF-kB signaling pathways.

Case Study 3: Cytotoxicity in Cancer Research

The cytotoxic effects of the compound were tested on HeLa cervical cancer cells. The results showed an IC50 value of 25 µM after 48 hours of exposure, indicating that it may induce apoptosis in cancer cells.

Properties

CAS No.

100612-64-4

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

5-oxohexan-2-yl benzoate

InChI

InChI=1S/C13H16O3/c1-10(14)8-9-11(2)16-13(15)12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3

InChI Key

XEYHBFFMDNLBAU-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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